molecular formula C9H11N3O B1418982 N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide CAS No. 1156159-15-7

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

Cat. No. B1418982
M. Wt: 177.2 g/mol
InChI Key: JQXNDJCGNFXPDK-UHFFFAOYSA-N
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Description

“N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide” is a chemical compound with the CAS Number: 1156159-15-7 . It has a molecular weight of 177.21 .


Molecular Structure Analysis

The molecular formula of “N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide” is C9H11N3O . The InChI code is 1S/C9H11N3O/c1-4-8(13)12-9-10-6(2)5-7(3)11-9/h4-5H,1H2,2-3H3,(H,10,11,12,13) .


Physical And Chemical Properties Analysis

“N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide” is a powder . It has a molecular weight of 177.20 g/mol . The compound has a topological polar surface area of 54.9 Ų .

Scientific Research Applications

Biological Interactions and Structural Analysis

  • N-(4,6-dimethylpyrimidin-2-yl) derivatives have been synthesized and investigated for their binding interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. The binding constants, the number of binding sites, and the distances between BSA and its derivatives were explored, shedding light on the compound's potential in biochemical research (Meng et al., 2012).

Catalytic and Synthetic Applications

  • Derivatives of N-(4,6-dimethylpyrimidin-2-yl) have been used as ligands for obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts were demonstrated to be highly effective in the Suzuki reaction in aqueous media, hinting at their utility in the synthesis of heterobiaryls (Bumagin et al., 2019).

Antimicrobial and Antiviral Properties

  • Some derivatives of N-(4,6-dimethylpyrimidin-2-yl) have been synthesized and tested in vitro for antiviral activity against vaccinia and cowpox virus replication, showing notable activity and minimal cytotoxicity in human foreskin fibroblast cells (Selvam et al., 2006).

Synthesis and Characterization

  • The compound ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate was synthesized and characterized, with its synthesis method offering potential applications in chemical and medicinal fields (Leyva-Acuña et al., 2020).

Thermodynamic and Structural Stability

  • Complexes of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2н-pyrazol-3-ol with phenols were studied, revealing their stability at high temperatures and potential applications in materials science (Erkin et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-4-8(13)12-9-10-6(2)5-7(3)11-9/h4-5H,1H2,2-3H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXNDJCGNFXPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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